4-Benzyloxy-3-methoxyphenylacetic acid
Overview
Description
4-Benzyloxy-3-methoxyphenylacetic acid is an aromatic phenyl acetic acid with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenylacetic acid core
Mechanism of Action
Target of Action
4-Benzyloxy-3-methoxyphenylacetic acid is an aromatic phenyl acetic acid
Mode of Action
It has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid .
Result of Action
It may be used as one of the reactants in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-3-methoxyphenylacetic acid can be synthesized through the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . The reaction typically involves the use of benzyl chloride as the benzylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-methoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of benzyloxy-3-methoxybenzoic acid.
Reduction: Formation of 4-benzyloxy-3-methoxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Scientific Research Applications
4-Benzyloxy-3-methoxyphenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetic acid: This compound is structurally similar but lacks the benzyloxy group.
4-Benzyloxyphenylacetic acid: Similar structure but without the methoxy group.
3-Methoxyphenylacetic acid: Lacks both the benzyloxy and hydroxy groups.
Uniqueness
4-Benzyloxy-3-methoxyphenylacetic acid is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and potentially useful in medicinal chemistry.
Biological Activity
4-Benzyloxy-3-methoxyphenylacetic acid (BMMPA) is an aromatic compound with significant potential in biological research and medicinal chemistry. Its structure features a benzyloxy group and a methoxy group attached to a phenylacetic acid backbone, which contributes to its diverse biological activities. This article reviews the current understanding of BMMPA's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula: C₁₆H₁₆O₄
- Molecular Weight: 272.30 g/mol
- Functional Groups: Carboxylic acid, methoxy, and benzyloxy groups.
BMMPA exhibits its biological effects through several mechanisms:
- Enzyme Interaction: Research indicates that BMMPA may interact with specific enzymes involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Cell Signaling Modulation: The compound may influence various biochemical pathways related to cell signaling and gene expression, impacting cellular metabolism and growth.
Antimicrobial Properties
BMMPA has shown promising antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.
Anticancer Effects
Preliminary studies have indicated that BMMPA possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment . Further research is necessary to elucidate the specific cancer types affected and the underlying mechanisms.
Anti-inflammatory Activity
BMMPA has been studied for its anti-inflammatory effects. It demonstrates the ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases such as arthritis .
Research Findings and Case Studies
Several studies have explored the biological activity of BMMPA:
- Study on Antimicrobial Activity: A study reported that BMMPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Study: A case study involving human breast cancer cell lines showed that treatment with BMMPA resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours, indicating its potential as an anticancer agent .
- Anti-inflammatory Research: In an experimental model of inflammation induced by lipopolysaccharides (LPS), BMMPA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its therapeutic potential in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
The unique structural features of BMMPA differentiate it from other related compounds. Below is a comparison highlighting its distinct characteristics:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
3-Hydroxyphenylacetic Acid | Monocarboxylic acid with a hydroxyl group | Lacks the benzyloxy substituent |
4-Hydroxyphenylacetic Acid | Hydroxyl group at para position on phenyl | Does not contain the benzyloxy group |
(4-Benzyloxy)phenylacetic Acid | Similar benzyloxy substitution | Different position of carboxylic acid group |
4-Methoxyphenylacetic Acid | Methoxy instead of benzyloxy | Distinct functional group affecting activity |
The presence of the benzyloxy group in BMMPA is believed to enhance its lipophilicity and biological activity compared to these structurally similar compounds .
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCIHUSEBJLTBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305165 | |
Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29973-91-9 | |
Record name | 29973-91-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-3-methoxyphenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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